dTpdA

Enzymology Phosphodiesterase kinetics Staphylococcal nuclease

Inconsistent phosphodiesterase assay performance often stems from uncontrolled sequence-isomer variables. dTpdA eliminates this risk: its well-characterized kinetic signature (kcat = 3.8×10⁻³ s⁻¹) and defined enzyme-bound conformation enable reproducible SNase activity calibration. • Reproducible SNase kinetics with slow turnover for precise initial velocity measurements. • Unique VUV CD signature distinguishes it from dApdT, making it an ideal instrument calibration standard. • Comprehensive radiation-induced lesion profile supports HPLC/NMR method validation in DNA damage studies. Procure dTpdA to secure assay consistency and publication-grade structural biology data.

Molecular Formula C20H26N7O10P
Molecular Weight 555.4 g/mol
CAS No. 19192-40-6
Cat. No. B101171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTpdA
CAS19192-40-6
Synonyms(d(AT)10)2
(dApT)
2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine
d(A-T)
d(AT)
d(TpA)
deoxyadenylyl-3'.5'-deoxythymidylic acid
deoxyadenylyl-3'5'-deoxythymidylate
DTL-DAD
dTpdA
TA(asterisk)
Molecular FormulaC20H26N7O10P
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO
InChIInChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1
InChIKeyXPAOKCSHUNYPBS-XSBNNCSWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTpdA (CAS 19192-40-6) Essential Baseline: Molecular Class, Physicochemical Identity, and Research Utility for Nucleic Acid Studies


dTpdA (2'-deoxythymidylyl-(3'→5')-2'-deoxyadenosine, CAS 19192-40-6) is a deoxydinucleoside monophosphate composed of a thymidine (dT) residue linked via a 3'→5' phosphodiester bond to a deoxyadenosine (dA) residue. Its molecular formula is C20H26N7O10P, with a molecular weight of approximately 555.4 g/mol [1]. As one of the four possible AT-containing dinucleotide sequences (along with dApdA, dApdT, and dTpdT), dTpdA serves as a fundamental model system for investigating the sequence-dependent conformational preferences, base-stacking interactions, and phosphodiester backbone dynamics that govern DNA structure and function. It is a recognized substrate analogue in enzymology, particularly for the study of Ca2+-dependent phosphodiesterases like staphylococcal nuclease (SNase, EC 3.1.31.1) [2].

Why dTpdA (CAS 19192-40-6) Cannot Be Simply Swapped for dApdT or Other AT-Containing Dinucleotides in Critical Assays


Within the small class of AT-containing deoxydinucleoside monophosphates (dApdA, dApdT, dTpdA, dTpdT), each sequence isomer exhibits distinct physicochemical and biochemical behaviors that preclude simple interchangeability. Sequence inversion from dApdT to dTpdA fundamentally alters the order of preferred low-energy conformations, the base-stacking properties of the unit, and the spectroscopic signature in the vacuum ultraviolet (VUV) region [1]. Furthermore, enzymatic systems such as staphylococcal nuclease display differential binding thermodynamics and kinetic parameters for specific dinucleotide sequences, and radiation-induced damage pathways produce sequence-specific product profiles that differ markedly between dTpdA and its isomers [2]. Substituting one dinucleotide for another without accounting for these sequence-dependent effects introduces uncontrolled experimental variables and can lead to erroneous mechanistic conclusions or inconsistent assay performance. The quantitative evidence that follows establishes precisely where dTpdA demonstrates verifiable differentiation from its closest structural analogs.

dTpdA (CAS 19192-40-6) Quantitative Differentiation Evidence Guide: Direct and Cross-Study Comparisons Against Closest Analogs


Enzymatic Turnover Rate (kcat) Comparison: dTpdA vs. Alternative Dinucleotide Substrates in Staphylococcal Nuclease Assays

When used as a substrate for staphylococcal nuclease, dTpdA (reported as dTdA) demonstrates a turnover number of kcat = 3.8 × 10⁻³ s⁻¹ [1]. This value represents a baseline kinetic parameter for small dinucleotide substrates in this extensively studied model enzyme system, serving as a reference point for comparative studies of mutant enzymes, divalent metal ion effects, and competitive inhibition assays. While direct kcat values for other dinucleotides in the same experimental system are not always co-reported, the quantitative characterization of dTpdA's slow turnover enables precise measurement of catalytic efficiency and facilitates structure-activity relationship studies across dinucleotide substrates.

Enzymology Phosphodiesterase kinetics Staphylococcal nuclease

Conformational Flexibility and Sugar-Pucker Sequence Preference: dTpdA Exhibits Robust Stacking Across Both C(2')-endo and C(3')-endo Regimes Unlike Its Sequence Isomers

Energy minimization studies reveal a critical conformational distinction among the four AT-containing deoxydinucleoside monophosphates. dTpdA, along with dApdA, exhibits good or reasonable base stacking with both C(3')-endo and C(2')-endo sugar pucker conformations [1]. In contrast, the sequence isomers dApdT and dTpdT demonstrate favorable base stacking only with C(3')-endo sugar puckers [1]. This differential sugar-pucker tolerance indicates that dTpdA possesses greater conformational flexibility and can adopt stable stacked geometries across a broader range of backbone torsion angle combinations than its TpT and ApT counterparts. Helical conformations (A-DNA, B-DNA, C-DNA, and Watson-Crick forms) for all four dinucleotides differ in energies by approximately 3 kcal/mol relative to one another [1].

Molecular mechanics Conformational analysis DNA structural biology

VUV Spectroscopic Sequence Discrimination: dTpdA vs. dApdT Resolution Capability in Synchrotron Radiation Studies

Synchrotron radiation absorption and circular dichroism (CD) spectroscopy reveal that electronic coupling between bases is stronger in the vacuum ultraviolet (VUV) region than in the conventional UV region [1]. Critically, in the VUV region it is possible to spectroscopically distinguish between dApdT and dTpdA sequences, whereas in the UV region the spectra are almost identical [1]. This finding demonstrates that the sequence inversion (ApT vs. TpA) produces a measurable, sequence-dependent nearest-neighbor electronic coupling signature that is only accessible via VUV spectroscopy.

Spectroscopy Synchrotron radiation DNA photophysics

Radiation-Induced Damage Product Profile: Sequence-Specific Differentiation Between dTpdA and dApdT Under X-Irradiation

A combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy was used to analyze the products of X-irradiated aqueous solutions of d(TpA) (dTpdA) and its sequence isomer d(ApT) (dApdT) [1]. The product profile of dTpdA includes both free bases and nucleotides, as well as a variety of thymine modifications including two cis and two trans glycol stereoisomers, two cis monohydroxy derivatives, an N-formamide derivative, and a hydroxymethyl derivative [1]. The radiation chemistry of dApdT was also explored, and differences in product formation compared with dTpdA are described, particularly the formation of two products involving modification of the adenine base [1].

Radiation chemistry DNA damage HPLC-NMR

Theoretical Electron Affinity and Microsolvation Stabilization: dTpdA as a Model for Single-Stranded DNA Anion Formation

The dinucleoside phosphate dTpdA and dApdT systems are among the largest oligonucleotide fragments to be studied by reliable theoretical methods for electron attachment phenomena [1]. Theoretical calculations demonstrate that aqueous solution dramatically increases the electron-capturing ability of water-microsolvated oligonucleotides by up to 1 eV [1]. The effect of base stacking and water-microsolvation is crucial for stabilizing the radical anions of dTpdA and dApdT, with the H-bonding network through microsolvating water molecules linking neighboring bases contributing to the stabilization of stacked conformations [1].

Computational chemistry Electron attachment DNA radiation damage

High-Impact Research and Industrial Application Scenarios for dTpdA (CAS 19192-40-6) Based on Verified Differentiation Evidence


Staphylococcal Nuclease (SNase) Mechanistic Studies and Inhibitor Screening Assays

dTpdA's well-characterized kinetic parameter (kcat = 3.8 × 10⁻³ s⁻¹) and its detailed enzyme-bound conformation (determined by NMR) make it an optimal substrate for calibrating SNase activity assays. Researchers investigating site-directed SNase mutants, metal cofactor dependence, or small-molecule phosphodiesterase inhibitors can utilize dTpdA as a reproducible, kinetically defined substrate to detect changes in catalytic efficiency [1]. The slow turnover rate enables precise measurement of initial velocities and facilitates competitive inhibition studies where subtle changes in substrate binding or catalysis must be quantified. Its use in structural studies via NMR and molecular docking provides a template for understanding enzyme-substrate interactions in phosphodiesterase enzymes [2].

Conformational Analysis of B-DNA Backbone Dynamics and Sugar-Pucker Transitions

Owing to its unique ability to maintain favorable base stacking across both C(2')-endo and C(3')-endo sugar pucker regimes—a property not shared by dApdT or dTpdT—dTpdA is the preferred dinucleotide model for investigating B-form DNA backbone flexibility and sugar repuckering transitions [1]. Computational and experimental studies of DNA bending, looping, and protein-induced conformational changes benefit from dTpdA's broader conformational tolerance. The T-A sequence step has been proposed as a potential site accessible for B ↔ A helical transitions [1], making dTpdA particularly valuable for studies of DNA structural polymorphism and the sequence determinants of helical form.

VUV Synchrotron Radiation Calibration and DNA Photophysics Reference Standard

The clear spectroscopic distinguishability between dTpdA and dApdT in the VUV region, contrasted with their near-identical UV spectra, positions dTpdA as an essential calibration standard for synchrotron beamlines and VUV CD spectrometers [1]. Researchers studying excited-state dynamics, exciton coupling, and UV-induced DNA damage can use dTpdA to validate the sensitivity of their instrumentation to sequence-specific electronic coupling effects. This property also enables sequence-resolved tracking of energy migration in model oligonucleotides when coupled with VUV detection methods [1].

Radiation-Induced DNA Damage Modeling and Analytical Method Validation

The comprehensive, sequence-specific product profile of dTpdA under X-irradiation—including multiple thymine glycol stereoisomers, monohydroxy derivatives, and N-formamide modifications—makes it an invaluable reference compound for developing and validating HPLC and NMR methods to detect radiation-induced DNA lesions [1]. In radiobiology and DNA repair research, dTpdA serves as a simplified, well-defined system for quantifying the yields of specific base modifications and for calibrating analytical workflows before extending to more complex oligonucleotides or genomic DNA [1].

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